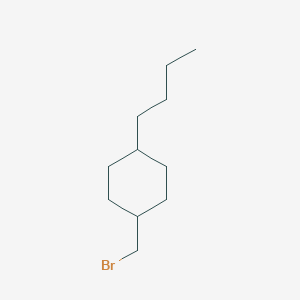
1-(Bromomethyl)-4-butylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-butylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group at the first position and a butyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-butylcyclohexane can be synthesized through a multi-step process involving the bromination of 4-butylcyclohexanone followed by reduction and subsequent bromomethylation. The bromination step typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reduction can be achieved using lithium aluminum hydride (LiAlH4), and the final bromomethylation step involves the reaction with formaldehyde and hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-4-butylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions yield the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-butylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-butylcyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for diverse chemical transformations. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of carbon-carbon or carbon-heteroatom bonds in organic synthesis.
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-butylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a butyl group.
1-(Bromomethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness: 1-(Bromomethyl)-4-butylcyclohexane is unique due to the presence of both a bromomethyl and a butyl group, which imparts specific reactivity and properties. The combination of these substituents allows for versatile applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
71458-13-4 |
|---|---|
Fórmula molecular |
C11H21Br |
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-butylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9H2,1H3 |
Clave InChI |
MVMZKLKIUWBNCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
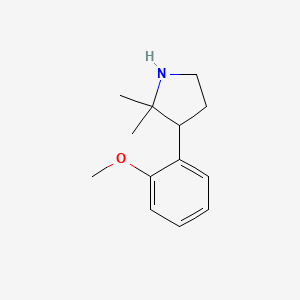
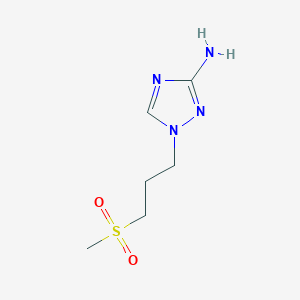
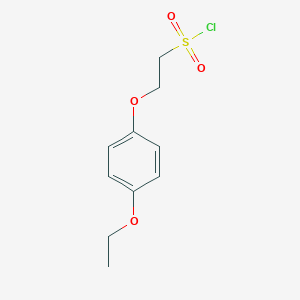
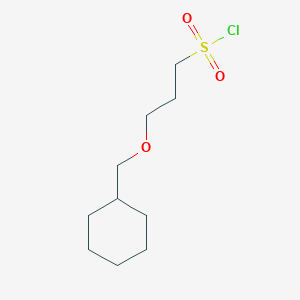
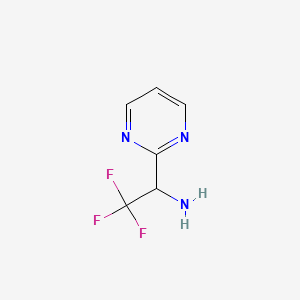
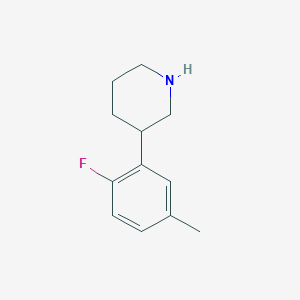



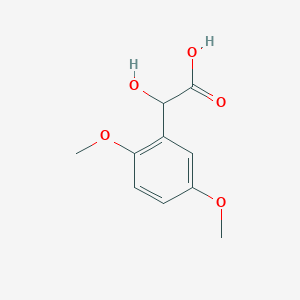
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)

